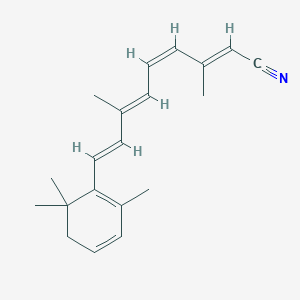
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile is a useful research compound. Its molecular formula is C20H25N and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.
- Molecular Formula : C20H30N
- Molecular Weight : 286.46 g/mol
- CAS Number : Not specified in the search results.
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:
- A study on related compounds showed growth inhibition against various tumor cell lines using the MTT assay. Specifically, it demonstrated cytotoxic effects on cancer cells at concentrations as low as 1000μg/mL .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro tests have shown effectiveness against Staphylococcus epidermidis , with a minimum inhibitory concentration (MIC) of 1000μg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains .
Antioxidative Properties
Compounds related to this structure have been documented to possess antioxidative activities:
- The antioxidative capacity is crucial for mitigating oxidative stress in biological systems and could be beneficial in preventing diseases associated with oxidative damage .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Growth Inhibition Study | Demonstrated significant cytotoxicity against tumor cell lines using MTT assay. |
| Antimicrobial Testing | Effective against Staphylococcus epidermidis with an MIC of 1000μg/mL. |
| Antioxidative Activity | Exhibited antioxidative properties beneficial for cellular protection. |
While specific mechanisms for this compound are not fully elucidated in the literature:
- Antitumor Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases or modulation of cell cycle regulators.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Properties
Molecular Formula |
C20H25N |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile |
InChI |
InChI=1S/C20H25N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13H,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ |
InChI Key |
WWLKDVQLAMGIHM-IOUUIBBYSA-N |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C\C(=C\C#N)\C)/C |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















